(R)-2-Chloromandelic Acid Ethyl Ester is a chiral compound that serves as a crucial building block in the pharmaceutical industry. Its enantiomerically enriched form is particularly valuable for the synthesis of various active pharmaceutical ingredients (APIs). The preparation and application of this compound have been explored through different methodologies, including Ru-catalyzed asymmetric synthesis and bioconversion techniques.
The preparation of (R)-2-Chloromandelic Acid Ethyl Ester can be achieved through Ru-catalyzed asymmetric hydrogenation and transfer hydrogenation. A study demonstrated that using Ru-(R, R)-2,4,6-triisopropyl C6H2SO2-DPEN as the catalyst and an HCOOH–Et3N azeotrope as the hydrogen donor resulted in an enantiomeric excess (ee) of up to 92% under optimal conditions1. Additionally, bioconversion methods have been developed, utilizing the esterase EstE from Exophiala dermatitidis NBRC6857, which hydrolyzes racemic 2-chloromandelic acid methyl ester to produce (R)-2-Chloromandelic Acid with an optical purity of 97% ee2. This esterase was further overexpressed in Escherichia coli JM109, significantly enhancing the production efficiency2.
The synthesized (R)-2-Chloromandelic Acid Ethyl Ester has been applied in the synthesis of (S)-Clopidogrel, a widely used antiplatelet drug1. The high enantiomeric purity required for such pharmaceutical applications is critical for the drug's efficacy and safety profile. Another application includes the synthesis of the dopaminergic agent pemoline, which is used to treat ADHD and narcolepsy. The methyl (R)-(-)-mandelate, a derivative of (R)-2-Chloromandelic Acid, was synthesized with an enantiomeric excess of over 99% and used to produce optically pure (R)-(+)-pemoline3.
The bioconversion method for producing (R)-2-Chloromandelic Acid offers a promising route for industrial-scale applications due to its high conversion rate and optical purity2. The use of recombinant E. coli cells overexpressing the estE gene provides a more efficient and potentially cost-effective production method compared to chemical synthesis, which can be advantageous for large-scale pharmaceutical manufacturing2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7